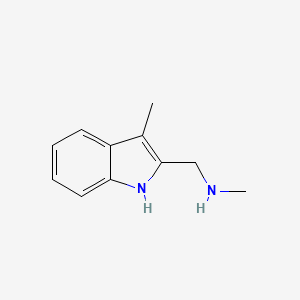

N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine

Description

BenchChem offers high-quality N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2/h3-6,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEMUFNSHIFWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650278 | |

| Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894852-67-6 | |

| Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine

Introduction: The 2-Aminomethyl-3-methylindole Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Within this broad class of compounds, the 2-aminomethyl-3-methylindole scaffold represents a specific pharmacophore of significant interest. The strategic placement of a methyl group at the C3 position and an aminomethyl group at the C2 position of the indole ring creates a molecule with distinct electronic and steric properties that can influence its interaction with biological targets. This guide provides a detailed technical overview of a specific member of this family, N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine, offering insights into its synthesis, predicted chemical properties, and potential avenues for research and development. While specific experimental data for this compound is scarce in publicly available literature, this guide will leverage established principles of indole chemistry and data from analogous structures to provide a comprehensive profile for researchers, scientists, and drug development professionals.

Proposed Synthesis of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine

A specific, validated synthesis for N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine is not readily found in peer-reviewed literature. However, a plausible and efficient synthetic route can be designed based on well-established methodologies for the synthesis of 2-aminomethylindoles. The proposed multi-step synthesis starts from commercially available 3-methyl-1H-indole-2-carboxylic acid.

Synthetic Pathway Overview

The proposed synthesis involves a three-step process:

-

Amide Formation: Conversion of the starting carboxylic acid to the corresponding N-methylamide.

-

Reduction of the Amide: Reduction of the N-methylamide to the target secondary amine.

-

Purification and Salt Formation (Optional): Purification of the free base and optional conversion to its hydrochloride salt for improved stability and handling.

Caption: Proposed synthetic pathway for N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine.

Detailed Experimental Protocol

Step 1: Synthesis of N-Methyl-3-methyl-1H-indole-2-carboxamide

-

Causality: This step converts the carboxylic acid into an amide, which is a suitable precursor for reduction to the amine. The use of a coupling agent like thionyl chloride or oxalyl chloride activates the carboxylic acid for nucleophilic attack by methylamine.

-

To a stirred solution of 3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases and the starting material is consumed (monitored by TLC).

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

-

Dissolve the resulting crude acid chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.

-

Slowly add an aqueous solution of methylamine (40% w/w, 2.0 eq) and stir vigorously for 1 hour at 0 °C, then for 2 hours at room temperature.

-

Dilute the reaction mixture with water and extract with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-methyl-3-methyl-1H-indole-2-carboxamide.

Step 2: Synthesis of N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine

-

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to their corresponding amines. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent.

-

To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF (15 mL/mmol) under a nitrogen atmosphere, add a solution of N-methyl-3-methyl-1H-indole-2-carboxamide (1.0 eq) in anhydrous THF (5 mL/mmol) dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine. The crude product may be purified by column chromatography on silica gel (eluting with a gradient of methanol in DCM containing 1% triethylamine to prevent streaking).

Physicochemical and Spectroscopic Characterization

While experimental data is not available, the physicochemical and spectroscopic properties of N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine can be predicted based on its structure and data from similar compounds. The hydrochloride salt, with CAS number 1185443-05-3, is commercially available, typically as a solid.[4][5][6]

Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Basis of Prediction |

| Molecular Formula | C₁₁H₁₄N₂ | Confirmed[7] |

| Molecular Weight | 174.24 g/mol | Confirmed[7] |

| Appearance | Likely an oil or low-melting solid (free base); Solid (HCl salt) | Analogy with similar small molecule amines.[4] |

| Boiling Point | > 300 °C (Predicted) | High due to hydrogen bonding and indole core. |

| Melting Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, DMSO (free base and HCl salt). The HCl salt is expected to be soluble in water. | Polarity of the molecule and salt form. |

| pKa | ~9-10 (for the secondary amine) | Typical pKa for secondary alkylamines. |

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | br s | 1H | NH -indole | Deshielded indole N-H proton. |

| ~7.60 | d | 1H | Ar-H | Aromatic proton on the benzene ring, deshielded by proximity to the pyrrole ring. |

| ~7.30 | d | 1H | Ar-H | Aromatic proton. |

| ~7.15 | t | 1H | Ar-H | Aromatic proton. |

| ~7.10 | t | 1H | Ar-H | Aromatic proton. |

| ~3.90 | s | 2H | CH₂ -N | Methylene protons adjacent to the indole ring and the amine. |

| ~2.50 | s | 3H | N-CH₃ | Methyl group on the nitrogen. |

| ~2.35 | s | 3H | Ar-CH₃ | Methyl group on the indole C3 position. |

| ~1.50 | br s | 1H | NH -methyl | Secondary amine proton, may be exchangeable. |

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~136.0 | C | Indole C7a |

| ~135.5 | C | Indole C2 |

| ~128.5 | C | Indole C3a |

| ~122.0 | CH | Indole C5 |

| ~120.0 | CH | Indole C6 |

| ~119.5 | CH | Indole C4 |

| ~111.0 | C | Indole C3 |

| ~110.5 | CH | Indole C7 |

| ~45.0 | CH₂ | C H₂-N |

| ~34.0 | CH₃ | N-C H₃ |

| ~9.0 | CH₃ | Ar-C H₃ |

Mass Spectrometry (Predicted)

-

EI-MS: Expected molecular ion (M⁺) peak at m/z = 174. The fragmentation pattern would likely involve the loss of a methyl group (m/z = 159) and cleavage of the aminomethyl side chain.

-

ESI-MS: Expected protonated molecular ion [M+H]⁺ peak at m/z = 175.1233 (calculated for C₁₁H₁₅N₂⁺).[7]

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H stretch (indole and secondary amine) |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| ~1600 | C=C stretch (aromatic) |

| ~1460 | C-H bend (aliphatic) |

Reactivity and Stability Profile

The chemical reactivity of N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine is governed by the indole nucleus and the secondary aminomethyl side chain.

Caption: Key reactivity sites of N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine.

-

Basicity and Nucleophilicity: The secondary amine is the most basic and nucleophilic site in the molecule, readily undergoing protonation to form a salt. It will also react with electrophiles such as alkyl halides and acyl chlorides.

-

Indole N-H Reactivity: The indole N-H is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation at the indole nitrogen.

-

Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to decomposition. The compound should be stored under an inert atmosphere and protected from light. The 3-methyl group can be a site of oxidation under certain conditions.[8]

-

Stability: The free base may be less stable than its hydrochloride salt, which is less prone to aerial oxidation. For long-term storage, the hydrochloride salt is recommended.[5]

Potential Research Applications and Biological Activity (Hypothesized)

While no specific biological studies have been reported for N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine, the broader class of indole derivatives is known for a wide range of pharmacological activities.[2][3] This provides a basis for hypothesizing potential applications for this compound as a lead structure in drug discovery.

-

Anticancer Activity: Many indole derivatives are investigated for their anticancer properties, acting through various mechanisms such as tubulin polymerization inhibition and kinase inhibition. The substitution pattern of the target molecule makes it a candidate for screening in cancer cell line assays.[3]

-

Antimicrobial and Antifungal Activity: The indole scaffold is present in many natural and synthetic antimicrobial agents.[2] The lipophilicity of the 3-methylindole core combined with the basic amine side chain could impart antimicrobial properties.

-

Neurological Activity: As analogues of tryptamine, many indole derivatives interact with serotonin and other neurotransmitter receptors. This compound could be investigated for its potential effects on the central nervous system.

It is imperative to note that these are hypothesized applications based on the activities of structurally related compounds. Rigorous biological evaluation is required to determine the actual pharmacological profile of N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine.

Conclusion

N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine is a member of the promising 2-aminomethyl-3-methylindole class of compounds. While specific experimental data remains limited, this guide has provided a comprehensive overview based on established chemical principles. A plausible synthetic route has been detailed, and its physicochemical and spectroscopic properties have been predicted to aid researchers in its synthesis and characterization. The discussion of its reactivity and potential applications aims to stimulate further investigation into this and related indole derivatives. As a readily accessible scaffold (via its hydrochloride salt), it represents a valuable building block for medicinal chemistry and drug discovery programs.

References

-

[No Author]. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

[No Author]. (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]

-

Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. The Royal Society of Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0230017). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride. Retrieved from [Link]

-

[No Author]. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-1H-indole-3-methanamine. Retrieved from [Link]

-

Sreekanth, T., & Reddy, C. S. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. International Journal of ChemTech Research, 10(13), 209-215. Retrieved from [Link]

-

Ivachtchenko, A. V., Ivanenkov, Y. A., Mitkin, O. D., & Khvat, A. V. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2018(2), M984. Retrieved from [Link]

-

Ben-Abdallah, M., El-Aouad, N., El-Guesmi, N., Essassi, E. M., & El-Hallouty, S. (2020). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2020(4), M1161. Retrieved from [Link]

-

Harada, S., et al. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 26(15), 4458. Retrieved from [Link]

-

Ivachtchenko, A. V., Ivanenkov, Y. A., Mitkin, O. D., & Khvat, A. V. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2018(2), M984. Retrieved from [Link]

-

Nilsen, A., et al. (2010). A Concise Silylamine Approach to 2-Amino-3-hydroxy-indoles with Potent in vivo Antimalaria Activity. Organic Letters, 12(18), 4140–4143. Retrieved from [Link]

-

Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. Retrieved from [Link]

-

Ferreira, R. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3326. Retrieved from [Link]

-

Mittapelli, V., Ray, P. C., Chauhan, Y. K., & Datta, D. (2009). N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5-[substituted-1H-indole-3-yl]ethanamines. Indian Journal of Chemistry - Section B, 48(4), 590-594. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-ethanamine, N-methyl-. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-ethanamine, α-methyl-. NIST WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). N-methyl-1-(3-methyl-1h-indol-2-yl)methanamine hydrochloride. Retrieved from [Link]

-

Bolotov, V. V., et al. (2004). Synthesis and biological activity of 1-aminomethyl-3,3-diaryl-2-oxoindolines. Pharmaceutical Chemistry Journal, 16, 48-51. Retrieved from [Link]

-

Zhou, Y., & Hanna, P. E. (2002). Detection and characterization of DNA adducts of 3-methylindole. Chemical Research in Toxicology, 15(8), 1067-1076. Retrieved from [Link]

- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

-

Cheméo. (n.d.). Chemical Properties of Methanamine, N-hydroxy-N-methyl- (CAS 5725-96-2). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of 3‐Amino‐3'‐carbazole Oxindole Derivatives via Friedel‐Crafts Aminoalkylation Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. Retrieved from [Link]

Sources

- 1. N-Methyl-1H-indole-3-methanamine | C10H12N2 | CID 96388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. mdpi.com [mdpi.com]

- 4. N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 7. PubChemLite - N-methyl-1-(3-methyl-1h-indol-2-yl)methanamine hydrochloride (C11H14N2) [pubchemlite.lcsb.uni.lu]

- 8. Detection and characterization of DNA adducts of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine

An In-depth Technical Guide to the Synthesis of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine

This guide provides a comprehensive, technically detailed, and field-proven methodology for the . The chosen synthetic strategy is a robust two-step process commencing from the commercially available 3-methyl-1H-indole. This approach is selected for its high efficiency, scalability, and reliance on well-established, high-yielding chemical transformations.

The core of this synthesis lies in two sequential reactions:

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C2 position of the indole nucleus.

-

Reductive Amination: The intermediate aldehyde is then converted to the target secondary amine using methylamine and a suitable reducing agent.

This document will elucidate the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.

Part 1: Synthetic Pathway and Mechanistic Rationale

The overall synthetic transformation is depicted below:

Caption: Overall synthetic pathway for N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine.

Vilsmeier-Haack Formylation: Directing the Electrophile

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, which is an electrophilic chloroiminium ion, generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).

The indole nucleus is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic. However, in our starting material, 3-methyl-1H-indole, the C3 position is blocked by a methyl group. This steric hindrance and electronic donation from the methyl group direct the incoming electrophile (the Vilsmeier reagent) to the next most activated position, the C2 carbon. The subsequent hydrolysis of the iminium intermediate yields the desired 3-methyl-1H-indole-2-carbaldehyde.

Reductive Amination: A Controlled Reduction

Reductive amination is a cornerstone of amine synthesis. This process involves the reaction of a carbonyl compound (in this case, our synthesized aldehyde) with an amine (methylamine) to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, well-suited for this transformation as it readily reduces the iminium ion intermediate while being less reactive towards the starting aldehyde, thus minimizing side reactions.

Part 2: Detailed Experimental Protocols and Workflow

Step 1: Synthesis of 3-methyl-1H-indole-2-carbaldehyde

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 3-methyl-1H-indole | 131.17 | 10.0 g | 0.076 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 8.4 mL (13.8 g) | 0.090 |

| Sodium Acetate | 82.03 | 30 g | - |

| Dichloromethane (DCM) | - | 200 mL | - |

| Deionized Water | - | 400 mL | - |

| Saturated NaCl solution | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

A 500 mL three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 10.0 g (0.076 mol) of 3-methyl-1H-indole and 100 mL of anhydrous DMF.

-

The solution is cooled to 0 °C using an ice-water bath.

-

Phosphorus oxychloride (8.4 mL, 0.090 mol) is added dropwise via the dropping funnel over 45 minutes, maintaining the internal temperature below 10 °C.

-

Upon completion of the addition, the ice bath is removed, and the reaction mixture is stirred at ambient temperature for 2 hours.

-

The reaction is then gently heated to 45 °C for an additional hour to ensure complete conversion.

-

The reaction mixture is carefully poured into a beaker containing 200 g of crushed ice with vigorous stirring.

-

The acidic solution is neutralized by the slow, portion-wise addition of a saturated aqueous solution of sodium acetate until a pH of ~7 is achieved.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water, and dried under vacuum.

-

For enhanced purity, the crude product can be recrystallized from an ethanol/water mixture.

Step 2: Synthesis of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 3-methyl-1H-indole-2-carbaldehyde | 159.18 | 5.0 g | 0.031 |

| Methylamine (40% in H₂O) | 31.06 | 3.6 mL | 0.047 |

| Sodium Borohydride (NaBH₄) | 37.83 | 2.4 g | 0.063 |

| Methanol (MeOH) | - | 150 mL | - |

| Dichloromethane (DCM) | - | 200 mL | - |

| Deionized Water | - | 100 mL | - |

| Saturated NaCl solution | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

Caption: Experimental workflow for the reductive amination step.

-

In a 500 mL round-bottom flask, 5.0 g (0.031 mol) of 3-methyl-1H-indole-2-carbaldehyde is dissolved in 150 mL of methanol.

-

To this stirred solution, 3.6 mL (0.047 mol) of 40% aqueous methylamine is added. The flask is sealed and stirred at room temperature for 1 hour to facilitate imine formation.

-

The reaction mixture is then cooled to 0 °C in an ice-water bath.

-

Sodium borohydride (2.4 g, 0.063 mol) is added in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for an additional 4 hours.

-

The reaction is quenched by the slow addition of 100 mL of deionized water.

-

The methanol is removed under reduced pressure using a rotary evaporator.

-

The remaining aqueous layer is extracted with dichloromethane (3 x 75 mL).

-

The combined organic extracts are washed with a saturated NaCl solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude material is purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine.

Part 3: Analytical Characterization and Safety

Characterization

The identity and purity of the final compound and the intermediate should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

Safety Precautions

-

Phosphorus oxychloride: Extremely corrosive and reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

Sodium borohydride: A flammable solid that reacts with water to produce hydrogen gas. It should be handled away from open flames and added slowly and in portions to the reaction mixture.

-

Methylamine: A corrosive and volatile compound with a pungent odor. It should be handled in a well-ventilated fume hood.

-

Solvents: Dichloromethane, methanol, and DMF are toxic and/or flammable. Avoid inhalation and skin contact.

References

-

Vilsmeier-Haack Reaction Mechanisms and Applications. Chemical Reviews. [Link]

-

Reductive Amination of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

-

A General Method for the Reductive Amination of Aldehydes and Ketones. The Journal of Organic Chemistry. [Link]

A Comprehensive Technical Guide to the Structural Elucidation of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine

Prepared by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters to modern therapeutics.[1][2] The precise arrangement of substituents on this heterocyclic scaffold dictates molecular function, making unambiguous structural determination a critical step in chemical research and drug development. This guide presents a systematic, multi-technique approach to the complete structural elucidation of a specific substituted indole, N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we provide a self-validating workflow for researchers. This document moves beyond a simple listing of procedures to explain the causal logic behind experimental choices, demonstrating how orthogonal data streams converge to build an unshakeable structural hypothesis. The methodologies and data interpretation strategies detailed herein serve as a robust template for the characterization of novel, complex small molecules.

Introduction: The Challenge of Isomerism in Substituted Indoles

The biological activity of indole derivatives is exquisitely sensitive to their substitution patterns.[3] For instance, the reactivity and biological role of an N-methyl-aminomethyl indole can change dramatically based on its point of attachment to the indole ring, with substitution at the C2 versus the C3 position yielding distinct chemical entities.[1][4] The target of this investigation, N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine (Figure 1), presents a classic elucidation challenge: to definitively confirm the 2,3-disubstituted pattern and rule out other potential isomers.

Figure 1: Chemical structure of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine.

The primary objective of this guide is to detail a logical and efficient workflow that leverages modern analytical instrumentation to provide an unambiguous structural proof. We will treat the compound as an unknown, systematically acquiring and interpreting data to piece together its molecular framework.

The Elucidation Strategy: A Synergistic Analytical Workflow

No single analytical technique can provide a complete structural picture. A robust elucidation strategy relies on the synergy of multiple orthogonal techniques. Our approach begins with foundational methods to determine the molecular formula and identify key functional groups, then progresses to advanced NMR techniques to map the precise connectivity of the atomic framework.

Caption: Strategic workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

The first step is to gather fundamental information about the molecule's composition and the types of chemical bonds it contains.

High-Resolution Mass Spectrometry (HR-MS)

Rationale: HR-MS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is the bedrock of any structure elucidation, as it constrains all subsequent hypotheses.

Hypothetical Data: An Electrospray Ionization (ESI) HR-MS analysis in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺.

| Parameter | Observed Value | Interpretation |

| Molecular Formula | C₁₁H₁₄N₂ | |

| Calculated [M+H]⁺ | 175.1230 | For C₁₁H₁₅N₂⁺ |

| Observed [M+H]⁺ | 175.1228 | Excellent agreement (< 2 ppm error) |

| Degree of Unsaturation | 6 | Consistent with a fused benzene/pyrrole ring system (5) + one C=C in pyrrole (1) |

The determined formula, C₁₁H₁₄N₂, immediately confirms the presence of all expected atoms and a degree of unsaturation consistent with the indole core.

Fourier-Transform Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[5]

Hypothetical Data:

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3405 | Medium, Sharp | Indole N-H Stretch |

| 3310 | Weak, Broad | Secondary Amine (R₂N-H) Stretch |

| 3055 | Medium | Aromatic C-H Stretch |

| 2925, 2850 | Medium | Aliphatic C-H Stretch |

| 1610, 1455 | Strong | Aromatic C=C Bending |

Interpretation: The IR spectrum strongly suggests the presence of an indole ring (N-H stretch, aromatic C-H and C=C bands) and an aliphatic amine moiety. The presence of two distinct N-H signals is a key preliminary indicator supporting the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR spectroscopy provides the detailed map of the molecular structure. We will proceed from simple 1D spectra to more complex 2D correlation experiments to build the molecule piece by piece.[6]

¹H NMR Spectroscopy

Rationale: Proton NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), their integration (number of protons), and their neighboring protons (spin-spin coupling).

Hypothetical Data (500 MHz, CDCl₃):

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-1 | 8.15 | br s | 1H | Indole N-H |

| H-4 | 7.60 | d | 1H | Ar-H |

| H-7 | 7.52 | d | 1H | Ar-H |

| H-5, H-6 | 7.15 | m | 2H | Ar-H |

| H-8 | 3.95 | s | 2H | -CH₂-N |

| H-10 | 2.50 | s | 3H | N-CH₃ |

| H-9 | 2.38 | s | 3H | C3-CH₃ |

| -NH- | 1.80 | br s | 1H | Amine N-H |

Initial Interpretation: The spectrum shows four distinct aromatic protons, consistent with a substituted benzene ring. The downfield broad singlet at 8.15 ppm is characteristic of an indole N-H. Critically, we observe three singlets in the aliphatic region: a 2H singlet at 3.95 ppm (suggesting a CH₂ group with no adjacent protons), and two 3H singlets for the two methyl groups. The lack of coupling for the CH₂ and methyl protons is a key piece of information that will be clarified by 2D NMR.

¹³C NMR and DEPT-135 Spectroscopy

Rationale: ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons (Cq) are absent.[7]

Hypothetical Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 136.1 | Absent | C-7a |

| 134.5 | Absent | C-2 |

| 128.3 | Absent | C-3a |

| 122.0 | Positive | C-5 |

| 120.1 | Positive | C-6 |

| 119.5 | Positive | C-4 |

| 110.8 | Positive | C-7 |

| 109.2 | Absent | C-3 |

| 48.2 | Negative | C-8 (-CH₂-N) |

| 34.1 | Positive | C-10 (N-CH₃) |

| 9.8 | Positive | C-9 (C3-CH₃) |

Interpretation: The data confirms 11 unique carbons, matching the molecular formula. The DEPT-135 spectrum clearly identifies one CH₂ group, three CH₃ groups (one is the N-CH₃), four aromatic CH groups, and four quaternary carbons. The chemical shifts are consistent with an indole scaffold.[8]

2D NMR Correlation Spectroscopy: Assembling the Pieces

2D NMR is essential for connecting the protons and carbons identified in the 1D spectra into a coherent structure.[9][10]

Rationale: A COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It reveals which protons are neighbors in a spin system.[11]

Expected Correlations:

-

Strong correlations would be observed among the aromatic protons H-4, H-5, H-6, and H-7, confirming the ortho-disubstituted benzene ring fragment.

-

Crucially, no correlations would be observed for the singlets H-8 (-CH₂-), H-9 (-CH₃), and H-10 (-CH₃), confirming they have no adjacent proton neighbors. This validates the multiplicity assignments from the ¹H NMR.

Rationale: HSQC correlates each proton signal with the signal of the carbon to which it is directly attached (a one-bond correlation). This experiment definitively links the ¹H and ¹³C assignments.[12]

Expected Correlations:

| Proton (¹H Shift) | Correlated Carbon (¹³C Shift) | Assignment |

| 7.60 (H-4) | 119.5 (C-4) | C4-H4 |

| 7.52 (H-7) | 110.8 (C-7) | C7-H7 |

| 7.15 (H-5, H-6) | 122.0 (C-5), 120.1 (C-6) | C5-H5, C6-H6 |

| 3.95 (H-8) | 48.2 (C-8) | C8-H8 |

| 2.50 (H-10) | 34.1 (C-10) | C10-H10 |

| 2.38 (H-9) | 9.8 (C-9) | C9-H9 |

The HSQC provides a direct and unambiguous pairing of all non-quaternary carbons with their attached protons.

Rationale: HMBC is arguably the most powerful elucidation experiment. It reveals correlations between protons and carbons over two and three bonds, allowing us to connect the molecular fragments and, most importantly, to establish the substitution pattern on the indole ring.[7]

Key Expected Correlations for Structural Confirmation:

-

Placement of the Methylene (C-8): The protons on the methylene group (H-8 at 3.95 ppm) are the key to locating the side chain. They should show a strong correlation to the carbon they are attached to at C-2 (a two-bond correlation, ²J) and a weaker correlation to C-3 (a three-bond correlation, ³J).

-

Placement of the Methyl (C-9): The protons of the C-3 methyl group (H-9 at 2.38 ppm) are equally critical. They should show strong correlations to C-3 (²J) and C-2 (³J), as well as to the bridgehead carbon C-3a (³J).

-

Confirmation of the Indole Core: Correlations from aromatic protons like H-4 to carbons C-3a and C-5a will confirm the fusion of the rings.

Caption: Key HMBC correlations confirming the 2,3-substitution pattern.

Interpretation: The observation of a 3-bond correlation from the methylene protons (H-8) to the quaternary carbon C-3, and a 3-bond correlation from the C-3 methyl protons (H-9) to the quaternary carbon C-2, provides undeniable proof of the 2,3-disubstitution pattern. This data definitively rules out an alternative structure, such as N-Methyl-1-(2-methyl-1H-indol-3-YL)methanamine.

Data Synthesis and Final Structure Confirmation

The structural elucidation is a process of converging evidence:

-

HR-MS established the molecular formula: C₁₁H₁₄N₂.

-

IR Spectroscopy confirmed the presence of indole N-H, amine N-H, and aromatic/aliphatic C-H bonds.

-

¹H and ¹³C NMR provided a complete count of all proton and carbon environments, with DEPT-135 confirming the types of each carbon.

-

COSY mapped the connectivity of the aromatic protons.

-

HSQC linked every proton to its directly attached carbon.

-

HMBC served as the final arbiter, connecting all the fragments and proving the C-2 and C-3 substitution pattern through key long-range correlations.

Every piece of data is consistent with and validated by the others, leading to the unambiguous confirmation of the structure as N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine .

Detailed Experimental Protocols

For reproducibility and scientific integrity, the following general protocols should be followed.

6.1 Sample Preparation

-

NMR Spectroscopy: Dissolve ~10-15 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Mass Spectrometry: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Dilute this solution to ~1-10 µg/mL using a 50:50 mixture of methanol and water, with 0.1% formic acid added to promote protonation for positive ion mode ESI.

-

IR Spectroscopy: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. If an oil, acquire the spectrum as a thin film on a salt plate.

6.2 NMR Data Acquisition

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a 2-second relaxation delay, and 1024 scans.

-

DEPT-135: Use standard instrument parameters.

-

COSY: Acquire a 2048 x 256 data matrix with 4 scans per increment.

-

HSQC: Optimize for a one-bond ¹J(CH) coupling constant of 145 Hz. Acquire a 2048 x 256 data matrix with 8 scans per increment.

-

HMBC: Optimize for a long-range nJ(CH) coupling constant of 8 Hz. Acquire a 2048 x 256 data matrix with 16 scans per increment to achieve good signal-to-noise.

6.3 Mass Spectrometry Data Acquisition

-

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled to an ESI source.

-

Method: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500. Use an internal calibrant for high mass accuracy.

Conclusion

The structural elucidation of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine serves as an exemplary case study in the application of modern analytical chemistry. It highlights that while each technique provides valuable information, it is the thoughtful integration and cross-validation of the complete dataset that transforms raw data into definitive structural knowledge. The workflow presented here—progressing from foundational formula and functional group analysis to a deep dive into atomic connectivity with 2D NMR—represents a field-proven, robust strategy for scientists and researchers in drug discovery and chemical development.

References

-

Silva, L. E., & de Souza, J. S. N. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. [Link]

-

Parker, R. G., & Roberts, J. D. (1967). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. [Link]

-

Zhang, P., et al. (2018). Quinazoline-Containing Indole Alkaloids from the Marine-Derived Fungus Aspergillus sp. HNMF114. ResearchGate. [Link]

-

Zhang, G., et al. (2016). Indole Alkaloids from the Leaves of Nauclea officinalis. Molecules. [Link]

-

Passos, M. S., et al. (2018). Key correlations observed in the HMBC, COSY, and NOESY NMR spectra of 6 (in CDCl3). ResearchGate. [Link]

-

Centurion University of Technology and Management. (n.d.). Structure elucidation of indole. CUTM Courseware. [Link]

-

Scientist channel. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Indole. [Link]

-

Steckhan, E., et al. (2001). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics. [Link]

-

Sharma, G., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ChemMedChem. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Singh, S., & Singh, S. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Gold-Catalyzed Cascade Cyclization for the Synthesis of Indole Derivatives. [Link]

-

Shestakov, A. S., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank. [Link]

-

PubChem. (n.d.). N-Methyl-1H-indole-3-methanamine. [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics. [Link]

-

Haire, T. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

-

Kamo, S., et al. (2022). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. International Journal of Molecular Sciences. [Link]

-

Amerigo Scientific. (n.d.). N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride. [Link]

-

Navarrete-Vázquez, G., et al. (2012). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society. [Link]

-

Wang, L., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

-

NIST. (n.d.). Indole, 3-methyl-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. [Link]

-

Ho, Y., et al. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. Journal of Chromatography A. [Link]

-

NIST. (n.d.). Indole, 3-methyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. N-Methyl-1H-indole-3-methanamine | C10H12N2 | CID 96388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indole, 3-methyl- [webbook.nist.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. tetratek.com.tr [tetratek.com.tr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. cosy hsqc hmbc: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride (CAS 1185443-05-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and projected physicochemical characteristics of N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride (CAS 1185443-05-3). While specific experimental data for this compound is not extensively available in public literature, this document serves as a valuable resource for researchers by consolidating fundamental identification, outlining robust experimental protocols for full characterization, and offering insights based on the structural class of substituted indolylmethanamines. This guide is designed to be a practical tool for those undertaking the synthesis, analysis, or further development of this and related molecules.

Introduction and Chemical Identity

N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride is a member of the indole alkaloid family, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. Substituted indolylmethanamine and bis(indolyl)methane derivatives have demonstrated potential as anti-inflammatory and anticancer agents, making a thorough understanding of their physicochemical properties a critical first step in drug discovery and development.

The hydrochloride salt form of this amine is likely intended to improve aqueous solubility and stability, a common strategy in pharmaceutical development. The core structure consists of a 3-methylindole moiety linked to a secondary methylamine via a methylene bridge.

Table 1: Core Chemical Identifiers

| Property | Value |

| CAS Number | 1185443-05-3 |

| Chemical Name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride |

| Molecular Formula | C₁₁H₁₅ClN₂ |

| Molecular Weight | 210.71 g/mol |

| Chemical Structure |

Projected and Known Physicochemical Properties

Physical State and Appearance

The compound is supplied as a solid. The exact color and crystalline form have not been publicly documented.

Melting Point

The melting point of a crystalline solid is a crucial indicator of purity. For a hydrochloride salt, this value can also be influenced by the presence of different polymorphic forms.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines a standard and reliable method for determining the melting point range of a solid organic compound.[1][2][3]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount (1-2 mm height) into a capillary tube sealed at one end.[2][3]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Approximate Determination: If the melting point is unknown, perform a rapid heating (10-20 °C/min) to determine an approximate range.[1]

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2. A narrow range (e.g., 0.5-2 °C) is indicative of high purity.

Caption: Shake-Flask Method for Solubility Determination.

Table 2: Projected Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | High | Hydrochloride salt of an amine. |

| Methanol | High | Polar protic solvent. |

| Ethanol | Moderate to High | Polar protic solvent. |

| DMSO | High | Polar aprotic solvent. |

| Dichloromethane | Low | Non-polar organic solvent. |

| Hexane | Very Low | Non-polar organic solvent. |

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of CAS 1185443-05-3.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the compound and for quantification in various assays. A reverse-phase method would be most appropriate.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

This protocol is a general starting point for the analysis of indole derivatives. [4][5][6]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

-

Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

-

Gradient: A typical starting gradient would be 5-95% B over 20 minutes. The gradient should be optimized to achieve good resolution of the main peak from any impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (typically around 220 nm and 280 nm).

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as the initial mobile phase composition or methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra are required.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the range of ~7.0-8.0 ppm corresponding to the protons on the indole ring.

-

Methylene Protons (-CH₂-): A singlet or AB quartet adjacent to the indole ring.

-

N-Methyl Protons (-NH-CH₃): A singlet or doublet (if coupled to the NH proton) for the methyl group on the secondary amine.

-

Indole-Methyl Protons (-CH₃): A singlet for the methyl group at the 3-position of the indole ring.

-

NH Protons: Broad signals for the indole NH and the amine hydrochloride NH, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Multiple signals in the aromatic region (~110-140 ppm).

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region.

-

N-Methyl Carbon (-NH-CH₃): A signal in the aliphatic region.

-

Indole-Methyl Carbon (-CH₃): A signal in the aliphatic region.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). DMSO-d₆ is often a good choice for hydrochloride salts as it can help in observing exchangeable protons.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used. 2D NMR experiments such as COSY, HSQC, and HMBC would be necessary for complete assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectral Features:

-

Molecular Ion: The mass spectrum should show a prominent ion corresponding to the free base of the molecule ([M+H]⁺) at m/z ~175.12.

-

Fragmentation: Characteristic fragmentation patterns for indole alkaloids would be expected, potentially involving cleavage of the side chain.

Experimental Protocol: Mass Spectrometry Analysis

-

Technique: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination to confirm the elemental composition.

-

Sample Preparation: The sample can be introduced via direct infusion or as the eluent from an LC-MS system. A suitable solvent would be methanol or acetonitrile with a small amount of formic acid to promote ionization.

Synthesis Outline

While a specific, published synthesis for CAS 1185443-05-3 was not found, a plausible synthetic route can be proposed based on established indole chemistry. A likely approach would involve the Fischer indole synthesis. [7]

Caption: Plausible Synthetic Pathway via Fischer Indole Synthesis.

This would involve the reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde precursor under acidic conditions to form the indole ring. Subsequent functionalization at the 2-position to introduce the N-methylaminomethyl side chain, followed by salt formation with hydrochloric acid, would yield the final product.

Conclusion

N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride (CAS 1185443-05-3) is a compound with potential for further investigation in drug discovery, given the biological activities of related indole alkaloids. This guide provides the foundational chemical information and, critically, a suite of detailed, actionable protocols for its complete physicochemical characterization. By following these established methodologies, researchers can confidently determine the key properties of this molecule, enabling its progression in the research and development pipeline.

References

- Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.

-

SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

- St-Pierre, F., & Idziak, I. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Brazilian Journal of Microbiology, 43(4), 1331-1338.

-

University of Wisconsin-Madison. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- Sathish Kumar, D., & Shanthi, V. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. International Journal of ChemTech Research, 10(13), 154-160.

- Al-Omair, M. A. (2010). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 809487.

Sources

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Solubility of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine hydrochloride, a substituted indole derivative of interest in pharmaceutical research and development. In the absence of extensive public domain data for this specific molecule, this document synthesizes foundational principles of solubility for indole alkaloids and amine hydrochloride salts. It offers detailed, field-proven experimental protocols for robust solubility assessment. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical knowledge and practical methodologies to characterize the solubility profile of this and similar compounds, a critical step in early-stage drug discovery and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a novel chemical entity from discovery to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount determinant of a drug's ultimate bioavailability and, consequently, its therapeutic efficacy. N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine hydrochloride, belonging to the broad class of indole derivatives, presents a unique set of considerations for solubility characterization. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. However, the often-planar and hydrophobic nature of the indole ring system can lead to poor aqueous solubility.

The hydrochloride salt form of an amine-containing compound is a common strategy to enhance aqueous solubility and improve handling properties.[1] This guide will delve into the theoretical underpinnings and practical aspects of determining the solubility of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine hydrochloride, providing a robust framework for its comprehensive characterization.

Compound Profile: N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine hydrochloride

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₅ClN₂ | [2][3] |

| Molecular Weight | 210.70 g/mol | [2][3] |

| CAS Number | 1185443-05-3 | [4] |

| Physical Form | Solid | [5] |

| Chemical Structure | Cl.CNCc1[nH]c2ccccc2c1C | [2][5] |

Theoretical Framework for Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine hydrochloride, several key factors govern its dissolution.

The Influence of the Indole Moiety

The core structure is a 3-methyl-1H-indole. Indole itself is only slightly soluble in water due to its hydrophobic bicyclic aromatic system.[3] The presence of the methyl group at the 3-position further contributes to this hydrophobicity. However, the indole nitrogen can participate in hydrogen bonding, a factor that can be influenced by the solvent environment.

The Role of the Amine and its Hydrochloride Salt

The primary driver for the aqueous solubility of this molecule is the N-methylmethanamine hydrochloride moiety. Primary, secondary, and tertiary amines are often converted to their hydrochloride salts to improve water solubility and stability.[1] In an aqueous environment, the hydrochloride salt of an amine will dissociate, yielding a protonated amine (a cation) and a chloride anion.

The protonated amine is significantly more polar than its free base form, allowing for favorable interactions with polar water molecules through ion-dipole interactions and hydrogen bonding. This is a fundamental principle leveraged in the formulation of many pharmaceutical drugs.[1]

The Impact of pH on Solubility

For an amine hydrochloride salt, pH is a critical determinant of solubility.[6][7] The solubility is governed by the equilibrium between the protonated (ionized) form and the free base (unionized) form.

R-NH₂⁺Cl⁻ ⇌ R-NH₂ + H⁺ + Cl⁻

-

At low pH (acidic conditions): The equilibrium shifts to the left, favoring the protonated, more soluble form of the amine.

-

As pH increases (more basic conditions): The equilibrium shifts to the right, leading to the formation of the free base. The free base, being less polar, is generally less soluble and may precipitate out of solution if its concentration exceeds its intrinsic solubility.

This pH-dependent solubility profile is a crucial consideration for predicting the behavior of the drug in different physiological environments, such as the gastrointestinal tract.

Solvent Effects Beyond Water

While aqueous solubility is paramount for physiological relevance, understanding the solubility in organic solvents is essential for various aspects of drug development, including synthesis, purification, and the preparation of stock solutions for in vitro assays. The solubility in solvents like DMSO, ethanol, and methanol is dictated by the overall polarity of the molecule and the solvent's ability to form hydrogen bonds and engage in van der Waals interactions.[8]

Experimental Determination of Solubility

A robust and reproducible experimental approach is essential for accurately characterizing the solubility of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine hydrochloride. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[4][9]

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine hydrochloride in a given solvent.

Materials:

-

N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine hydrochloride

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine hydrochloride to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be clearly visible.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Secure the vials on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

The resulting concentration is the solubility of the compound in the test solvent under the specified conditions.

-

Analytical Method Considerations

The choice of analytical method for quantification is critical for accuracy.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method as it separates the analyte from any potential impurities or degradants, providing a more accurate quantification. A UV-Vis detector is commonly used, and the detection wavelength should be set to the λ_max of the compound.

-

UV-Vis Spectroscopy: This method is simpler and faster but is more susceptible to interference from impurities that absorb at the same wavelength. It is suitable for pure compounds.

Hypothetical Solubility Profile

While specific experimental data is not available, a hypothetical solubility profile can be constructed based on the chemical structure and general principles. This serves as an illustrative example of how the data would be presented.

| Solvent | Solvent Type | Predicted Solubility Range (mg/mL) | Classification | Rationale |

| Water (pH 3.0) | Aqueous Buffer | 10 - 50 | Soluble | At acidic pH, the amine is fully protonated, maximizing interaction with water. |

| Water (pH 7.4) | Aqueous Buffer | 1 - 10 | Sparingly Soluble | At physiological pH, a fraction of the less soluble free base may be present. |

| Water (pH 9.0) | Aqueous Buffer | < 1 | Slightly Soluble | At basic pH, the equilibrium favors the less soluble free base form. |

| Ethanol | Polar Protic Organic | 5 - 20 | Soluble | Ethanol can act as both a hydrogen bond donor and acceptor, and its polarity is suitable for dissolving the salt. |

| DMSO | Polar Aprotic Organic | > 50 | Freely Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. |

Factors Influencing Experimental Outcomes

Several factors can influence the results of solubility experiments, and it is crucial to control them to ensure data quality and reproducibility.

Logical Relationship of Influencing Factors

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. scispace.com [scispace.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Physicochemical Landscape of Substituted Indolylmethanamines: A Theoretical and Computational Guide

Abstract

Substituted indolylmethanamines represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. A profound understanding of their intrinsic theoretical properties is paramount for the rational design of novel therapeutic agents with enhanced efficacy and optimized pharmacokinetic profiles. This in-depth technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the multifaceted nature of these molecules. We delve into the core principles of conformational analysis, the prediction of spectroscopic and physicochemical properties, and the application of advanced quantum chemical methods to unravel their electronic structure and reactivity. Furthermore, this guide bridges the gap between theoretical predictions and experimental observations, culminating in a discussion on structure-activity relationships (SAR) and in silico drug discovery workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the accelerated discovery and development of next-generation indolylmethanamine-based therapeutics.

Introduction: The Indolylmethanamine Scaffold in Drug Discovery

The indole nucleus is a cornerstone of numerous natural products and synthetic pharmaceuticals, owing to its unique electronic properties and ability to participate in various biological interactions.[1] When functionalized at the 3-position with a substituted methanamine moiety, the resulting scaffold gives rise to a diverse class of compounds known as substituted indolylmethanamines. These molecules have garnered significant attention for their wide-ranging pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

The biological activity of a substituted indolylmethanamine is intricately linked to its three-dimensional structure, electronic landscape, and overall physicochemical properties. The nature and position of substituents on the indole ring, the methylene bridge, and the terminal amine profoundly influence these characteristics. A comprehensive theoretical understanding of these molecules is therefore not merely an academic exercise but a critical component of modern, rational drug design. By employing computational and theoretical methods, we can predict and rationalize the behavior of these molecules, thereby guiding synthetic efforts towards compounds with desired biological profiles.

This guide will navigate the theoretical landscape of substituted indolylmethanamines, providing both the conceptual framework and practical insights into the application of computational chemistry in their study.

Conformational Analysis: Dictating the Three-Dimensional Shape

The biological function of a molecule is fundamentally dictated by its three-dimensional conformation. For flexible molecules like substituted indolylmethanamines, a thorough exploration of the conformational landscape is the first and most crucial step in any theoretical investigation. The relative orientation of the indole ring, the methylene bridge, and the substituted amine group determines the overall shape of the molecule and its ability to interact with biological targets.

Theoretical Underpinnings of Conformational Preferences

The conformational preferences of substituted indolylmethanamines are governed by a delicate balance of steric and electronic effects. Steric hindrance between bulky substituents will disfavor certain conformations, while attractive non-covalent interactions, such as hydrogen bonding and van der Waals forces, can stabilize others.[2][3] For instance, the presence of a bulky substituent on the amine or the indole ring will significantly restrict the rotational freedom around the C-C and C-N single bonds.

Computational Workflow for Conformational Search

A systematic conformational search is essential to identify the low-energy conformers that are most likely to be populated at physiological temperatures. A typical workflow involves:

-

Initial Structure Generation: A 2D representation of the molecule is converted into an initial 3D structure.

-

Molecular Mechanics (MM) Based Search: A fast MM-based method is employed to explore the conformational space by systematically rotating all rotatable bonds. This generates a large number of potential conformers.

-

Geometry Optimization and Energy Minimization: Each generated conformer is then subjected to geometry optimization using a more accurate quantum mechanical (QM) method, typically Density Functional Theory (DFT). This refines the structure and calculates its relative energy.

-

Clustering and Selection: The optimized conformers are clustered based on their structural similarity and energy. A representative set of low-energy conformers is then selected for further analysis.

Caption: A typical workflow for performing a conformational analysis of a flexible molecule.

Spectroscopic Properties: A Synergy of Theory and Experiment

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for the structural elucidation of newly synthesized compounds. Computational methods can predict these spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra and confirming the proposed molecular structures.

Predicting NMR Spectra

Quantum chemical calculations can provide valuable insights into the NMR spectra of substituted indolylmethanamines. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which can be accurately modeled using DFT. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts.[4]

Protocol for NMR Chemical Shift Prediction:

-

Geometry Optimization: Optimize the geometry of the low-energy conformers at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

NMR Calculation: Perform a GIAO NMR calculation on each optimized conformer using a larger basis set (e.g., mPW1PW91/6-311+G(2d,p)).

-

Boltzmann Averaging: The predicted chemical shifts for each conformer are then averaged, weighted by their Boltzmann population at a given temperature, to obtain the final predicted spectrum.

-

Correlation with Experimental Data: The predicted chemical shifts are then correlated with the experimental values. A good correlation provides strong evidence for the correctness of the proposed structure.[4][5][6]

| Property | Computational Method | Typical Accuracy |

| ¹H Chemical Shift | GIAO-DFT | 0.1-0.3 ppm |

| ¹³C Chemical Shift | GIAO-DFT | 1-5 ppm |

Table 1: Typical accuracy of computationally predicted NMR chemical shifts.

Simulating IR and UV-Vis Spectra

DFT calculations can also be used to simulate the vibrational (IR) and electronic (UV-Vis) spectra of substituted indolylmethanamines.

-

IR Spectroscopy: Frequency calculations at the DFT level provide the vibrational modes of the molecule, which correspond to the absorption bands in the IR spectrum. The calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental data.

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic transitions that give rise to UV-Vis absorption. The calculated excitation energies and oscillator strengths can be used to generate a theoretical UV-Vis spectrum.

Physicochemical Properties: Predicting Drug-Likeness

The physicochemical properties of a molecule, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). In silico methods offer a rapid and cost-effective way to predict these properties, allowing for the early identification of compounds with favorable drug-like characteristics.

Acidity (pKa) Prediction

The pKa of the amine group in indolylmethanamines is a crucial parameter that influences their ionization state at physiological pH, which in turn affects their solubility, permeability, and interaction with biological targets. Computational methods can predict pKa values with reasonable accuracy.[7][8][9][10]

Computational Protocol for pKa Prediction:

-

Geometry Optimization: Optimize the geometries of both the protonated and deprotonated forms of the molecule in the gas phase and in a solvent continuum model (e.g., PCM or SMD).

-

Free Energy Calculation: Calculate the Gibbs free energies of both species in the gas phase and in solution.

-

pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:

Caption: Thermodynamic cycle used for the computational prediction of pKa.

Lipophilicity (logP) Prediction

Lipophilicity, quantified by the logarithm of the octanol-water partition coefficient (logP), is a key descriptor of a drug's ability to cross biological membranes. Various computational methods are available for predicting logP, ranging from fragment-based approaches to whole-molecule property-based models.[11][12][13][14][15]

| Method | Description |

| Fragment-based | The logP is calculated by summing the contributions of individual molecular fragments. |